5-Desetil 5-Carboxi Pioglitazona

Descripción general

Descripción

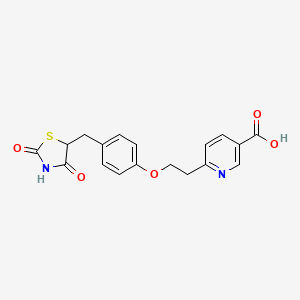

5-Desethyl 5-Carboxy Pioglitazone: is a derivative of pioglitazone, a thiazolidinedione class compound primarily used as an antihyperglycemic agent. This compound is characterized by its molecular formula C18H16N2O5S and a molecular weight of 372.40 g/mol

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 5-Desethyl 5-Carboxy Pioglitazone serves as a reference standard for analytical method development and validation. Its structural characteristics allow researchers to study reaction mechanisms and synthesize related compounds. The compound's molecular formula is , with a molecular weight of 372.40 g/mol .

Biology

Biologically, this compound is instrumental in investigating cellular processes and metabolic pathways. It acts as a selective agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) , which is crucial for insulin action in tissues such as adipose tissue, skeletal muscle, and the liver. The activation of PPARγ by this compound promotes insulin sensitivity and enhances glucose uptake, making it a valuable tool in metabolic research.

Key Biological Effects:

- Insulin Sensitivity: Enhances the body’s response to insulin, potentially aiding in the management of insulin resistance.

- Lipid Metabolism: Influences lipid homeostasis, which is significant for conditions like dyslipidemia often associated with diabetes.

Medicine

In medical research, 5-Desethyl 5-Carboxy Pioglitazone is studied for its potential therapeutic applications in treating type 2 diabetes and related metabolic disorders. Its effects on insulin sensitivity and glucose homeostasis are of particular interest.

Clinical Insights:

- Glycemic Control: Pioglitazone has been shown to reduce hemoglobin A1C levels by approximately to when used alone or in combination with other antidiabetic agents .

- Cardiovascular Outcomes: In studies such as the PROactive study, pioglitazone demonstrated a reduction in cardiovascular events among patients with type 2 diabetes and pre-existing cardiovascular disease .

Industry

In the pharmaceutical industry, this compound is utilized in developing new medications and serves as a quality control standard in the production of pioglitazone-based drugs. Its role as a reference standard ensures consistency and efficacy in pharmaceutical formulations.

Case Studies

Several studies have documented the effects and applications of pioglitazone and its derivatives:

Mecanismo De Acción

Target of Action

The primary target of 5-Desethyl 5-Carboxy Pioglitazone is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver .

Mode of Action

5-Desethyl 5-Carboxy Pioglitazone is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production . This interaction with its targets results in improved insulin sensitivity and the enhanced uptake of blood glucose .

Biochemical Pathways

The activation of PPARγ by 5-Desethyl 5-Carboxy Pioglitazone affects numerous metabolic processes, most notably lipid and glucose homeostasis . It modulates the transcription of the genes involved in the control of glucose and lipid metabolism in the muscle, adipose tissue, and the liver .

Result of Action

The molecular and cellular effects of 5-Desethyl 5-Carboxy Pioglitazone’s action primarily involve promoting insulin sensitivity and improving the uptake of blood glucose . This results in better control of glucose and lipid metabolism, which is beneficial for managing conditions like type 2 diabetes mellitus .

Análisis Bioquímico

Biochemical Properties

It is known that Pioglitazone, the parent compound, interacts with peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Cellular Effects

Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of non-small cell lung cancer (NSCLC) cells . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Molecular Mechanism

Pioglitazone is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Temporal Effects in Laboratory Settings

Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of NSCLC cells .

Dosage Effects in Animal Models

Pioglitazone has been shown to have anti-inflammatory activity in a high sucrose diet animal model .

Metabolic Pathways

Two novel metabolic pathways for Pioglitazone in hepatocytes have been proposed: 1) N-glucuronidation of the thiazolidinedione ring of Pioglitazone to form a metabolite followed by hydrolysis to another metabolite, and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Desethyl 5-Carboxy Pioglitazone involves multiple steps, starting from pioglitazone. The process typically includes the removal of the ethyl group and the introduction of a carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of 5-Desethyl 5-Carboxy Pioglitazone is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions with stringent quality control measures to ensure consistency and safety. The use of advanced technologies, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Desethyl 5-Carboxy Pioglitazone can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparación Con Compuestos Similares

Pioglitazone: The parent compound, used as an antihyperglycemic agent.

Rosiglitazone: Another thiazolidinedione with similar effects on insulin sensitivity.

Troglitazone: A related compound with a similar mechanism of action but withdrawn from the market due to safety concerns.

Uniqueness: 5-Desethyl 5-Carboxy Pioglitazone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, pioglitazone.

Actividad Biológica

Overview

5-Desethyl 5-Carboxy Pioglitazone is a derivative of pioglitazone, a thiazolidinedione (TZD) class compound primarily used as an antihyperglycemic agent. This compound has garnered attention for its biological activity, particularly its role in modulating insulin sensitivity and its potential therapeutic applications in metabolic disorders, including type 2 diabetes.

- Molecular Formula : C18H16N2O5S

- Molecular Weight : 372.40 g/mol

The primary target of 5-Desethyl 5-Carboxy Pioglitazone is the peroxisome proliferator-activated receptor-gamma (PPARγ) , which is crucial for insulin action in adipose tissue, skeletal muscle, and liver.

5-Desethyl 5-Carboxy Pioglitazone acts as a selective agonist at PPARγ, influencing various metabolic processes such as lipid and glucose homeostasis. The activation of PPARγ leads to:

- Increased insulin sensitivity : Enhances glucose uptake and utilization in peripheral tissues.

- Lipid metabolism modulation : Influences fat storage and breakdown, potentially reducing triglyceride levels.

- Anti-inflammatory effects : Reduces inflammation, which is often associated with insulin resistance.

Cellular Effects

Research has indicated that pioglitazone, and by extension its derivatives like 5-Desethyl 5-Carboxy Pioglitazone, can reduce the proliferative and invasive capabilities of certain cancer cells. For instance, studies have shown that pioglitazone induces apoptosis in non-small cell lung cancer (NSCLC) cells.

Antibacterial Activity

A study demonstrated that pioglitazone exhibits dose-dependent antibacterial activity , particularly against E. coli, with a minimum inhibitory concentration (MIC) of 31.25 mg/L. The compound also enhanced the effectiveness of common antibiotics against resistant strains .

Case Studies and Clinical Trials

- Bladder Cancer Risk : A cohort study involving diabetic patients revealed an association between pioglitazone exposure and an increased risk of bladder cancer, particularly with higher cumulative doses and longer exposure durations . The adjusted hazard ratio was reported as 1.22 (95% CI 1.05, 1.43), indicating a significant risk increase.

- Inflammatory Response : A randomized controlled trial assessed the effect of pioglitazone on inflammatory markers in patients with cardiovascular conditions. Results indicated a significant decrease in plasma C-reactive protein (CRP) levels in both the pioglitazone and placebo groups, although the difference between groups was not statistically significant .

Comparative Analysis of Biological Activity

Propiedades

IUPAC Name |

6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c21-16-15(26-18(24)20-16)9-11-1-5-14(6-2-11)25-8-7-13-4-3-12(10-19-13)17(22)23/h1-6,10,15H,7-9H2,(H,22,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOBZACXYXBLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661887 | |

| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186751-40-6 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186751406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINECARBOXYLIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ETW7RPG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.